Cas no 91339-17-2 (Benzenamine, N,4-dimethyl-N-(1-methylethyl)-)

Benzenamine, N,4-dimethyl-N-(1-methylethyl)- structure
91339-17-2 structure
Product name:Benzenamine, N,4-dimethyl-N-(1-methylethyl)-
CAS No:91339-17-2
MF:C11H17N
MW:163.25938
CID:787851
PubChem ID:14671249

Benzenamine, N,4-dimethyl-N-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,4-dimethyl-N-(1-methylethyl)-
    • N,4-dimethyl-N-propan-2-ylaniline
    • SCHEMBL12204911
    • N,4-Dimethyl-N-(propan-2-yl)aniline
    • 91339-17-2
    • DTXSID10562861
    • Inchi: InChI=1S/C11H17N/c1-9(2)12(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3
    • InChI Key: VZOMRHWKNJUUSE-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)N(C)C(C)C

Computed Properties

  • Exact Mass: 163.136099547g/mol
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 3.2Ų

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